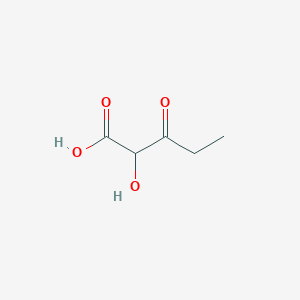

Pentanoic acid, 2-hydroxy-3-oxo-

Description

Contextualization of Alpha-Hydroxy-Beta-Keto Acids in Organic Chemistry

Alpha-hydroxy-beta-keto acids are organic compounds characterized by a carboxylic acid group, a hydroxyl group on the alpha-carbon (the carbon adjacent to the carboxyl group), and a ketone group on the beta-carbon. wikipedia.org This arrangement of functional groups imparts a unique reactivity to these molecules. They are a subset of the broader categories of keto acids and hydroxy acids, which are pivotal in many biological and synthetic chemical processes. wikipedia.org

The close proximity of the electron-withdrawing ketone and carboxylic acid groups influences the acidity of the alpha-hydrogen and the electrophilicity of the carbonyl carbons. These structural features are central to their role in reactions such as aldol (B89426) condensations, decarboxylations, and various enzymatic transformations. wikipedia.orgrsc.org

Historical Development and Initial Academic Recognition of Pentanoic acid, 2-hydroxy-3-oxo- and Related Structures

The study of keto acids dates back to the early investigations of metabolic pathways. While specific historical milestones for the initial synthesis or isolation of Pentanoic acid, 2-hydroxy-3-oxo- are not well-documented in readily available literature, research into the general class of β-keto acids and their decomposition was present as early as the 1920s. acs.org Foundational work on α-keto acids, their synthesis, and properties gained significant traction in the mid-20th century, driven by their importance in biochemistry. nih.gov

The recognition of α-hydroxy-β-keto acids as transient intermediates in enzymatic reactions, particularly those dependent on thiamine (B1217682) diphosphate (B83284) (ThDP), has been a more recent development. rsc.org These studies have often focused on the inherent instability of this functional group arrangement, which leads to rapid rearrangement and decarboxylation. rsc.org

Theoretical Frameworks for Understanding the Reactivity and Stability of Pentanoic acid, 2-hydroxy-3-oxo-

The reactivity and stability of Pentanoic acid, 2-hydroxy-3-oxo- are governed by the interplay of its constituent functional groups. The primary characteristic of α-hydroxy-β-keto acids is their propensity for instability, often leading to decarboxylation (the loss of CO₂). acs.org

Theoretical studies, often employing Density Functional Theory (DFT), have been used to model the mechanisms of related reactions, such as the ketonization of carboxylic acids, which can proceed through β-keto acid intermediates. researchgate.net These computational models help to elucidate the energetic favorability of different reaction pathways. The mechanism of instability often involves the formation of a cyclic intermediate or enolate, which facilitates the cleavage of the carbon-carbon bond between the carboxyl group and the alpha-carbon. acs.orgresearchgate.net The presence of the α-hydroxyl group can further influence the electronic environment and participate in intramolecular hydrogen bonding, affecting the stability and conformational preferences of the molecule. Studies on α-ketoacyl peptides have shown that the α-carbonyl group can catalyze the hydrolysis of a nearby peptide bond, a process initiated by hydration to a geminal diol. nih.gov

Current Research Landscape and Significance of Pentanoic acid, 2-hydroxy-3-oxo- in Contemporary Chemical and Biochemical Sciences

Specific academic research focusing directly on Pentanoic acid, 2-hydroxy-3-oxo- is scarce. Its significance is primarily derived from its position as a member of the α-hydroxy-β-keto acid family. These molecules are of interest in several areas:

Enzymology: As intermediates in thiamine-dependent enzyme-catalyzed reactions. Understanding their transient nature is crucial for elucidating enzyme mechanisms. rsc.org

Organic Synthesis: The development of methods for the chemoselective synthesis of α-keto acids from α-hydroxy acids is an active area of research, as α-keto acids are valuable synthetic building blocks. acs.orgmdpi.com However, the inherent instability of the α-hydroxy-β-keto acid structure makes its isolation challenging.

Metabolomics: Keto acids are key metabolites in various pathways, including amino acid metabolism and the citric acid cycle. wikipedia.orgnih.gov While this specific compound is not a commonly cited metabolite, its isomers and related structures are.

The current landscape suggests that Pentanoic acid, 2-hydroxy-3-oxo- is more likely to be a transient species in a reaction pathway rather than a stable, isolable target of study.

Scope and Objectives of the Academic Research Survey for Pentanoic acid, 2-hydroxy-3-oxo-

The objective of this article is to synthesize the available academic knowledge pertinent to understanding the chemical nature of Pentanoic acid, 2-hydroxy-3-oxo-. Given the limited direct research on this compound, the scope is necessarily broadened to include the well-established principles and research findings related to the class of α-hydroxy-β-keto acids. This survey aims to provide a foundational understanding by:

Placing the compound within the context of organic chemistry functional groups.

Outlining the general historical and theoretical perspectives on related structures.

Summarizing the current research areas where this compound or its structural motifs are relevant.

This article serves as a structured overview based on inferred properties and reactivities from its chemical class, highlighting the need for direct empirical research to fully characterize the specific properties of Pentanoic acid, 2-hydroxy-3-oxo-.

Data Tables

Table 1: Chemical Identifiers for Pentanoic acid, 2-hydroxy-3-oxo-

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-Hydroxy-3-oxopentanoic acid | chemspider.com |

| CAS Number | 114282-82-5 | chemsrc.combldpharm.com |

| Molecular Formula | C₅H₈O₄ | chemsrc.com |

| Molecular Weight | 132.115 g/mol | chemsrc.com |

| ChemSpider ID | 28675525 | chemspider.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Acetic acid |

| Acetoacetic acid |

| Acetone |

| Acrolein |

| (O)AG-OH |

| L-Alanine |

| Aldols |

| Alpha-hydroxyisocaproic acid (HICA) |

| Alpha-hydroxyisovaleric acid (HIVA) |

| Alpha-hydroxy-beta-methylvaleric acid (HMVA) |

| Alpha-ketoglutarate |

| Alpha-ketoisocaproate (KICA) |

| Alpha-ketoisovalerate (KIVA) |

| Alpha-keto-beta-methylvalerate (KMVA) |

| Amino Acids |

| tert-Butyl acetate |

| Carbon dioxide |

| Carboxylic acid |

| Coniine |

| Dinitrogen trioxide |

| Ethyl 3-aminopent-2-eneoate |

| Ethyl propionate |

| Geminal diol |

| Glutathione |

| Glycine |

| Glyoxylic acid |

| 2,4-Hexadione |

| 3-Hydroxypropionic acid |

| 3-Hydroxypropionic acid imidazolide |

| Imines |

| Ketone |

| Levulinic acid |

| Lithium diisopropylamide |

| Malonic acid |

| Methyl 3-aminopent-2-eneoate |

| Methyl 3-oxopentanoate |

| Methyl propionate |

| Nitric acid |

| Oxaloacetic acid |

| 4-Oxopentanal |

| 5-Oxo-octanoic acid |

| Pentanoic acid, 2-hydroxy-3-oxo- |

| Phenylpyruvic acid |

| Pyruvic acid |

| S-Nitrosoglutathione |

| Sodium borohydride |

| Succinic acid |

| Thiamine diphosphate |

| Triheptanoin |

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-2-3(6)4(7)5(8)9/h4,7H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWBMMZOBUQRRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60765800 | |

| Record name | 2-Hydroxy-3-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60765800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114282-82-5 | |

| Record name | 2-Hydroxy-3-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60765800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Pentanoic Acid, 2 Hydroxy 3 Oxo and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for Pentanoic acid, 2-hydroxy-3-oxo-

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally deconstructing a target molecule into simpler, commercially available starting materials. libretexts.org For Pentanoic acid, 2-hydroxy-3-oxo-, the key functional groups that guide the disconnection strategy are the α-hydroxy-β-keto acid moiety.

A primary disconnection can be made at the C2-C3 bond, which corresponds to an aldol-type reaction in the forward sense. This disconnection reveals a glyoxylate (B1226380) equivalent and a propanoyl anion equivalent. Another key disconnection is the C-C bond between the carbonyl carbon and the α-carbon, which points towards a Claisen-type condensation. This would involve the reaction of a propanoate ester with an oxalate (B1200264) ester derivative. A further retrosynthetic step could involve the disconnection of the C-O bond of the hydroxyl group, suggesting an α-hydroxylation of a β-keto acid precursor.

Chemo-selective and Regioselective Routes to Alpha-Hydroxy-Beta-Keto Pentanoic Acid Scaffolds

The presence of multiple reactive sites in the target molecule and its precursors necessitates the use of chemo- and regioselective reactions to ensure the desired outcome.

Condensation Reactions in the Construction of Pentanoic acid, 2-hydroxy-3-oxo-

Condensation reactions are fundamental in carbon-carbon bond formation. The Claisen condensation, in particular, is a powerful method for synthesizing β-keto esters, which are key intermediates for Pentanoic acid, 2-hydroxy-3-oxo-. aklectures.comwikipedia.orglibretexts.orglibretexts.org This reaction involves the base-mediated condensation of two ester molecules. aklectures.comwikipedia.orglibretexts.orglibretexts.org

In a potential synthesis of the target molecule, a mixed Claisen condensation could be employed. libretexts.orglibretexts.org For instance, the reaction of ethyl propanoate with diethyl oxalate in the presence of a strong base like sodium ethoxide would yield a β-keto ester. Subsequent hydrolysis and decarboxylation would lead to the desired pentanoic acid backbone with the keto group at the C3 position. The introduction of the hydroxyl group at the C2 position would then be achieved through a separate functionalization step.

Table 1: Key Condensation Reactions in the Synthesis of α-Hydroxy-β-Keto Acid Precursors

| Reaction Name | Reactants | Product Type | Relevance to Target Synthesis |

| Claisen Condensation | Two ester molecules | β-Keto ester | Forms the core C-C backbone and introduces the β-keto functionality. aklectures.comwikipedia.org |

| Mixed Claisen Condensation | Two different ester molecules | β-Keto ester | Allows for the specific combination of different carbon chains. libretexts.orglibretexts.org |

| Dieckmann Condensation | Intramolecular reaction of a diester | Cyclic β-keto ester | Useful for the synthesis of cyclic analogues. wikipedia.org |

Oxidation and Functionalization Strategies for Precursors to Pentanoic acid, 2-hydroxy-3-oxo-

The introduction of the hydroxyl and keto functionalities at specific positions often relies on selective oxidation and functionalization reactions. A common strategy involves the oxidation of a precursor molecule containing hydroxyl groups at the desired positions. For instance, the selective oxidation of a 2,3-pentanediol derivative could yield 2-hydroxy-3-oxopentanoic acid. However, controlling the chemoselectivity of such oxidations to avoid over-oxidation or reaction at the wrong position can be challenging.

Modern synthetic methods offer a range of selective oxidizing agents. For example, the use of copper(I)-catalyzed oxidation with oxygen as the oxidant has been shown to be effective for the synthesis of α-keto aldehydes from α-hydroxy ketones. rsc.org This methodology could potentially be adapted for the oxidation of a suitable precursor to Pentanoic acid, 2-hydroxy-3-oxo-.

Furthermore, the direct functionalization of carboxylic acids and their derivatives has emerged as a powerful tool. nih.govprinceton.edu These methods, often catalyzed by transition metals, allow for the introduction of various functional groups at specific positions, potentially including the hydroxyl group at the α-position of a β-keto acid precursor.

Stereoselective and Asymmetric Synthesis of Pentanoic acid, 2-hydroxy-3-oxo- Derivatives

The C2 carbon in Pentanoic acid, 2-hydroxy-3-oxo- is a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). For many biological applications, only one enantiomer is active. Therefore, the development of stereoselective and asymmetric synthetic methods is of paramount importance.

Chiral Auxiliaries and Catalysts in the Preparation of Pentanoic acid, 2-hydroxy-3-oxo- Enantiomers

One established strategy for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed. Evans' oxazolidinone auxiliaries, for example, are widely used to control the stereochemistry of aldol (B89426) reactions and alkylations. wikipedia.org In the context of synthesizing a chiral derivative of Pentanoic acid, 2-hydroxy-3-oxo-, a chiral auxiliary could be attached to a propanoate precursor to direct the stereoselective formation of the α-hydroxy group.

Another powerful approach is the use of chiral catalysts. Asymmetric catalysis allows for the generation of large quantities of a chiral product from a small amount of a chiral catalyst. For instance, asymmetric α-hydroxylation of β-keto esters has been achieved using bis(oxazoline)-Ni(II) complexes as catalysts under visible light, providing chiral α-hydroxy-β-keto esters in high yields and enantioselectivities. rsc.org Similarly, Ru(II)-catalyzed asymmetric transfer hydrogenation has been used for the dynamic kinetic resolution of β-substituted-α-keto esters to produce anti-α-hydroxy-β-amino acid derivatives with high diastereoselectivity and enantioselectivity. unc.edu

Table 2: Selected Chiral Auxiliaries and Catalysts for Asymmetric Synthesis

| Type | Example | Application | Stereochemical Control |

| Chiral Auxiliary | Evans' Oxazolidinones | Aldol reactions, Alkylations | High diastereoselectivity |

| Chiral Auxiliary | Pseudoephedrine | Alkylation of amides | Predictable stereochemical outcome |

| Chiral Catalyst | Bis(oxazoline)-Ni(II) complexes | α-Hydroxylation of β-keto esters | High enantioselectivity |

| Chiral Catalyst | Ru(II) complexes | Asymmetric transfer hydrogenation of α-keto esters | High diastereo- and enantioselectivity |

Biocatalytic and Chemoenzymatic Approaches to Chiral Pentanoic acid, 2-hydroxy-3-oxo-

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. researchgate.netnih.gov Enzymes often exhibit exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions.

For the synthesis of chiral α-hydroxy acids, alcohol dehydrogenases (ADHs) have been employed for the stereoselective reduction of α-keto acids. researchgate.net For example, a butanediol (B1596017) dehydrogenase from Bacillus clausii has been shown to catalyze the R-selective reduction of α-dicarbonyl compounds to α-hydroxy ketones. rsc.org Such an enzyme could potentially be used to produce a specific enantiomer of Pentanoic acid, 2-hydroxy-3-oxo- from a corresponding diketo precursor.

Chemoenzymatic approaches combine the advantages of both chemical and enzymatic transformations. A chemical reaction might be used to construct the carbon skeleton, followed by an enzymatic step to introduce chirality. For instance, a δ-keto β-keto ester can be chemically synthesized and then selectively reduced by an enzyme to yield a chiral δ-keto β-hydroxy ester, a useful intermediate for various pharmaceuticals. This highlights the potential of combining robust chemical synthesis with highly selective biocatalysis for the efficient production of complex chiral molecules like the enantiomers of Pentanoic acid, 2-hydroxy-3-oxo-.

Green Chemistry Approaches and Sustainable Synthetic Routes for Pentanoic acid, 2-hydroxy-3-oxo-

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing highly functionalized molecules like Pentanoic acid, 2-hydroxy-3-oxo-, this often involves the use of biocatalysis, renewable starting materials, and the minimization of waste.

One prominent green approach to α-hydroxy-β-keto acids involves the use of enzymes. For instance, the enzyme IlvB, a pyruvate-decarboxylating enzyme, has been utilized in the synthesis of related α-hydroxy-β-keto acids. This biocatalytic method offers high stereoselectivity under mild, aqueous conditions, which are significant advantages over traditional organic synthesis. The reaction typically involves the condensation of a pyruvate (B1213749) donor with an aldehyde acceptor, a pathway that could theoretically be adapted for the synthesis of Pentanoic acid, 2-hydroxy-3-oxo- by selecting the appropriate aldehyde precursor.

Another sustainable strategy is the use of metal-free catalytic systems. Research has shown the effectiveness of N-heterocyclic carbenes (NHCs) in catalyzing the acylation of 1,3-dicarbonyl compounds, which can be a key step in constructing the carbon skeleton of Pentanoic acid, 2-hydroxy-3-oxo-. These organocatalytic methods avoid the use of toxic and expensive heavy metals, contributing to a greener synthetic process.

The following table summarizes some green chemistry approaches applicable to the synthesis of the 2-hydroxy-3-oxo-pentanoic acid motif.

| Green Chemistry Approach | Catalyst/Reagent | Precursors | Key Advantages |

| Biocatalysis | IlvB (Pyruvate-decarboxylating enzyme) | Pyruvate, Propanal | High stereoselectivity, mild aqueous conditions, renewable catalyst. |

| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | 1,3-Dicarbonyl compounds, Acylating agents | Metal-free, avoids toxic heavy metals, mild reaction conditions. |

Total Synthesis of Complex Molecules Incorporating the Pentanoic acid, 2-hydroxy-3-oxo- Motif

The 2-hydroxy-3-oxo-pentanoic acid moiety is a key structural feature in several complex natural products, making its synthesis a critical step in their total synthesis. The strategies employed to install this functional group array within a larger molecular framework often highlight the ingenuity of modern synthetic chemistry.

One notable example is the synthesis of molecules containing a similar α-hydroxy-β-keto ester functionality. The total synthesis of such compounds often involves the oxidation of a precursor α-hydroxy-β-hydroxy ester. For example, the oxidation of a diol precursor using a selective oxidizing agent like Dess-Martin periodinane can yield the desired α-hydroxy-β-keto ester. This transformation is a common strategy in the late stages of a total synthesis due to its reliability and functional group tolerance.

Another approach involves the direct acylation of a ketone enolate. In the context of a complex molecule, a pre-existing ketone can be deprotonated to form an enolate, which is then reacted with an appropriate acylating agent to introduce the remaining part of the 2-hydroxy-3-oxo-pentanoic acid structure. The subsequent introduction of the hydroxyl group at the α-position can be achieved through various methods, including the use of molybdenum-based oxidizing agents.

The table below outlines synthetic strategies for incorporating the 2-hydroxy-3-oxo-pentanoic acid motif in the context of total synthesis.

| Synthetic Strategy | Key Transformation | Reagents | Applicability |

| Oxidation of Diol Precursor | Oxidation of an α,β-dihydroxy ester | Dess-Martin periodinane, Swern oxidation | Late-stage functionalization, good functional group tolerance. |

| Enolate Acylation | Acylation of a ketone enolate followed by α-hydroxylation | LDA, Acylating agent; MoOPH | Step-wise construction of the motif, allows for convergent synthesis. |

Chemical Reactivity and Transformation Pathways of Pentanoic Acid, 2 Hydroxy 3 Oxo

Tautomeric Equilibria and Intramolecular Processes

Pentanoic acid, 2-hydroxy-3-oxo- can exist in equilibrium between its keto and enol tautomeric forms. This keto-enol tautomerism is a fundamental process for beta-keto acids. The enol form is stabilized by the formation of a cyclic hydrogen-bonded structure, which can influence the compound's reactivity. The equilibrium between the keto and enol forms is a dynamic process, and the predominant form can be influenced by factors such as solvent polarity and the presence of acid or base catalysts.

Decarboxylation Mechanisms and Kinetics in Beta-Keto Acid Systems

Beta-keto acids, such as Pentanoic acid, 2-hydroxy-3-oxo-, are known to undergo decarboxylation (loss of CO2) when heated. libretexts.orgchemistryscore.com This reaction proceeds through a cyclic, six-membered transition state, which is a pericyclic reaction. libretexts.org The process involves the rearrangement of six electrons, leading to the formation of an enol intermediate, which then tautomerizes to the more stable ketone product. libretexts.orgmasterorganicchemistry.com

The decarboxylation of beta-keto acids is a well-studied reaction. masterorganicchemistry.comdoubtnut.com The rate of decarboxylation is influenced by the stability of the cyclic transition state. Studies on related beta-keto acids have shown that the reaction is generally faster in acidic conditions compared to the decarboxylation of the corresponding carboxylate anion. masterorganicchemistry.com For instance, the decarboxylation of acetoacetic acid is about 50 times faster than its anion at 37°C. masterorganicchemistry.com However, the activation energies for both the acid and its anion are comparable, suggesting that entropy effects play a significant role in the reactivity difference. masterorganicchemistry.com It is important to note that while often considered irreversible due to the large positive entropy change, the decarboxylation of beta-keto acids can be reversible under certain catalytic conditions on metal oxide surfaces. sjf.edu

Electrophilic and Nucleophilic Reactions at the Carbonyl and Hydroxyl Centers

The chemical structure of Pentanoic acid, 2-hydroxy-3-oxo- presents multiple sites for electrophilic and nucleophilic attack.

Carbonyl Centers: The two carbonyl groups (the ketone at C3 and the carboxylic acid at C1) are electrophilic centers. The ketone at the beta-position is susceptible to nucleophilic attack. libretexts.org The carboxylic acid carbonyl can also react with nucleophiles, typically after activation.

Hydroxyl Center: The hydroxyl group at the alpha-position is a nucleophilic center and can also be a site for protonation, making it a better leaving group in substitution reactions. msu.edu

Reactions at these centers can include:

Nucleophilic addition to the C3 ketone.

Nucleophilic acyl substitution at the C1 carboxylic acid, often after conversion of the hydroxyl group to a better leaving group. msu.edulibretexts.org

Reductive and Oxidative Transformations

The functional groups of Pentanoic acid, 2-hydroxy-3-oxo- can undergo both reduction and oxidation.

Reduction: The ketone group at C3 can be reduced to a secondary alcohol. The carboxylic acid group can be reduced to a primary alcohol, although this typically requires stronger reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org

Oxidation: The hydroxyl group at C2 can be oxidized to a ketone, resulting in a 2,3-dioxopentanoic acid derivative. The aldehyde that could be formed from the oxidation of the primary alcohol (if the carboxylic acid were reduced) can be further oxidized to a carboxylic acid.

Rearrangement Reactions and Fragmentations Involving the Pentanoic acid, 2-hydroxy-3-oxo- Skeleton

The carbon skeleton of Pentanoic acid, 2-hydroxy-3-oxo- can potentially undergo rearrangement reactions under specific conditions, although specific examples for this exact molecule are not readily found in the provided search results. However, related alpha-hydroxy-beta-keto acids can be involved in rearrangements. Fragmentation reactions are also possible, particularly under mass spectrometry conditions, where the molecule can break apart at its weaker bonds.

Derivatization and Functional Group Interconversion Strategies

The functional groups of Pentanoic acid, 2-hydroxy-3-oxo- allow for a variety of derivatization and functional group interconversion reactions.

Esterification: The carboxylic acid can be converted to an ester by reacting with an alcohol in the presence of an acid catalyst. msu.edu

Amide Formation: The carboxylic acid can be converted to an amide by reacting with an amine, usually after activation of the carboxylic acid (e.g., by conversion to an acid chloride).

Conversion of Hydroxyl Group: The hydroxyl group can be converted to other functional groups. For example, it can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate substitution reactions. ub.edu It can also be converted to a halide. vanderbilt.edu

Table 1: Derivatization Reactions of Pentanoic acid, 2-hydroxy-3-oxo-

| Starting Functional Group | Reagent(s) | Product Functional Group |

|---|---|---|

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acid Chloride |

| Acid Chloride | Amine | Amide |

| Hydroxyl Group | Tosyl Chloride, Pyridine | Tosylate |

| Hydroxyl Group | Thionyl Chloride (SOCl₂) | Chloride |

Cyclization Reactions and Ring Formation Pathways from Pentanoic acid, 2-hydroxy-3-oxo- Precursors

The structure of Pentanoic acid, 2-hydroxy-3-oxo- and its derivatives can serve as precursors for the formation of various cyclic compounds.

Lactone Formation: Intramolecular cyclization of a related hydroxy acid can lead to the formation of a lactone (a cyclic ester). For example, a delta-hydroxy acid can cyclize to form a delta-lactone. youtube.com While Pentanoic acid, 2-hydroxy-3-oxo- is an alpha-hydroxy acid, derivatives where the hydroxyl group is at a different position could undergo such cyclizations. For instance, 5-hydroxy-3-oxopentanoic acid derivatives can be prepared and could potentially cyclize. google.com

Heterocycle Formation: The dicarbonyl functionality and the hydroxyl group provide handles for the synthesis of various heterocyclic rings. For example, reaction with hydrazines could lead to the formation of pyrazole (B372694) derivatives, and reaction with 1,2-diamines could yield diazepine (B8756704) derivatives. Rhodium-catalyzed cyclization of related allenoic acids can lead to the formation of furanone skeletons. rsc.org

Spectroscopic and Advanced Analytical Methodologies for Characterizing Pentanoic Acid, 2 Hydroxy 3 Oxo

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Pentanoic acid, 2-hydroxy-3-oxo- and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of the chemical structure of Pentanoic acid, 2-hydroxy-3-oxo- and its related derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map the connectivity and spatial relationships of the atoms within the molecule.

One-dimensional NMR, specifically ¹H and ¹³C NMR, provides initial, crucial information. The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum provides analogous information for the carbon skeleton. For instance, in a related compound, valproic acid, the carboxylic acid proton appears significantly downfield. youtube.comwikipedia.org

However, for a complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules or mixtures, 2D NMR techniques are indispensable. youtube.comemory.edulibretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (²J and ³J couplings). sdsu.eduyoutube.com This allows for the tracing of proton-proton networks within the molecule, helping to piece together the carbon framework.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps the direct one-bond correlations between protons and the carbons to which they are attached. sdsu.educolumbia.edu It provides a clear picture of which proton is bonded to which carbon, greatly simplifying the assignment process. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J). sdsu.eduyoutube.comcolumbia.edu HMBC is particularly powerful for connecting different spin systems identified by COSY and for establishing the positions of quaternary carbons (carbons with no attached protons) and functional groups, such as the ketone and carboxylic acid groups in Pentanoic acid, 2-hydroxy-3-oxo-. youtube.comcolumbia.edu

The application of these techniques in concert allows for the complete assignment of the ¹H and ¹³C NMR spectra, confirming the precise structure of Pentanoic acid, 2-hydroxy-3-oxo-.

In conjunction with experimental data, computational methods are increasingly used to predict NMR chemical shifts and coupling constants. By employing quantum mechanical calculations, it is possible to model the structure of Pentanoic acid, 2-hydroxy-3-oxo- and calculate its theoretical NMR parameters. These predicted spectra can then be compared with experimental data to confirm structural assignments and to gain deeper insights into the molecule's conformational preferences.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis of Pentanoic acid, 2-hydroxy-3-oxo-

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. For Pentanoic acid, 2-hydroxy-3-oxo-, which has a molecular formula of C₅H₈O₄, the average mass is approximately 132.115 Da. chemspider.com MS analysis also reveals characteristic fragmentation patterns that can be used for structural confirmation.

In many biological and chemical samples, Pentanoic acid, 2-hydroxy-3-oxo- exists within a complex mixture of other compounds. To analyze such samples effectively, mass spectrometry is often coupled with chromatographic separation techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile compounds like Pentanoic acid, 2-hydroxy-3-oxo-, derivatization is often necessary to increase their volatility. nih.govlipidmaps.org GC-MS provides excellent separation and allows for the identification of individual components based on their retention times and mass spectra. nih.gov It has been successfully used for the analysis of related compounds like 2-hydroxy-3-methylpentanoic acid. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. nih.govnih.gov This method involves separating the components of a mixture by liquid chromatography, followed by ionization and analysis in a tandem mass spectrometer. nih.govnih.govmdpi.com The use of multiple reaction monitoring (MRM) in LC-MS/MS enhances selectivity and allows for accurate quantification of the target analyte even at low concentrations. nih.govmdpi.com A validated LC-MS/MS method has been developed for the simultaneous quantification of the related compounds 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma. nih.govnih.gov

The table below summarizes the key aspects of these coupled techniques for the analysis of Pentanoic acid, 2-hydroxy-3-oxo-.

| Technique | Principle | Sample Preparation | Application for Pentanoic acid, 2-hydroxy-3-oxo- |

| GC-MS | Separation based on volatility and polarity, followed by mass analysis. | Derivatization to increase volatility is often required. nih.govlipidmaps.org | Analysis in complex mixtures, identification of stereoisomers. nih.gov |

| LC-MS/MS | Separation based on polarity, followed by tandem mass analysis for enhanced specificity. | Minimal sample preparation, often protein precipitation. nih.gov | Highly sensitive and specific quantification in biological matrices like plasma. nih.govnih.gov |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis of Pentanoic acid, 2-hydroxy-3-oxo-

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, creating a unique "fingerprint" spectrum. For Pentanoic acid, 2-hydroxy-3-oxo-, key vibrational modes would include the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretches of the ketone and carboxylic acid groups, and various C-H and C-C stretching and bending vibrations. Studies on related α-keto acids have shown that these molecules can exist in different forms (e.g., keto and diol forms) at interfaces, which can be distinguished by IR spectroscopy. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of Pentanoic acid, 2-hydroxy-3-oxo- would also provide a characteristic fingerprint, aiding in its identification and structural analysis. nih.gov

The combination of IR and Raman spectroscopy can provide a comprehensive picture of the vibrational modes of Pentanoic acid, 2-hydroxy-3-oxo-, confirming the presence of its key functional groups.

Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Determination of Chiral Pentanoic acid, 2-hydroxy-3-oxo-

Pentanoic acid, 2-hydroxy-3-oxo- contains a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images called enantiomers. Chiroptical methods are essential for determining the enantiomeric purity (the excess of one enantiomer over the other) and the absolute configuration (the actual 3D arrangement of atoms) of chiral molecules.

Chromatographic Separation Techniques for Isomers and Mixtures of Pentanoic acid, 2-hydroxy-3-oxo-

The analysis and purification of Pentanoic acid, 2-hydroxy-3-oxo-, a chiral α-hydroxy-β-keto acid, present unique challenges due to its structural features. The presence of a chiral center at the C2 position necessitates enantioselective separation methods to resolve its (R)- and (S)-enantiomers. Furthermore, its existence in equilibrium with its keto-enol tautomers can complicate chromatographic separations. This section explores the advanced chromatographic methodologies applicable to the separation and analysis of this compound.

Chiral Chromatography for Enantiomeric Resolution

The separation of the enantiomers of Pentanoic acid, 2-hydroxy-3-oxo- is crucial for stereospecific studies. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful technique for this purpose. The primary strategies involve the use of chiral stationary phases (CSPs) or pre-column derivatization to form diastereomers.

Direct Separation on Chiral Stationary Phases (CSPs)

Direct enantiomeric resolution on a CSP is often the preferred method as it avoids potential complications from derivatization reactions. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including carboxylic acids. For a compound like Pentanoic acid, 2-hydroxy-3-oxo-, CSPs that can engage in multiple types of interactions, including hydrogen bonding, dipole-dipole interactions, and steric interactions, are likely to be effective.

A screening approach using different polysaccharide-based columns under various mobile phase conditions is a common strategy to find the optimal separation conditions. researchgate.netscilit.com For acidic compounds, the addition of a small amount of a strong acid, like trifluoroacetic acid (TFA), to the mobile phase is often necessary to suppress the ionization of the carboxyl group and improve peak shape. chromatographyonline.com

Table 1: Hypothetical Chiral HPLC Conditions for the Enantiomeric Resolution of Pentanoic acid, 2-hydroxy-3-oxo-

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Chiral Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Chiralpak® AD (Amylose tris(3,5-dimethylphenylcarbamate)) | CHIROBIOTIC T (Teicoplanin macrocyclic glycopeptide) sigmaaldrich.com |

| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) | n-Hexane/Ethanol/Trifluoroacetic Acid (80:20:0.1, v/v/v) | Methanol/Acetic Acid/Triethylamine (100:0.1:0.05, v/v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |

| Detection | UV at 210 nm | UV at 220 nm | Mass Spectrometry (MS) |

| Temperature | 25°C | 20°C | 30°C |

| Expected Outcome | Baseline separation of (R)- and (S)-enantiomers. | Partial to baseline separation. | Separation of enantiomers with high efficiency. |

Indirect Separation via Diastereomer Formation

An alternative to direct chiral separation is the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers possess different physicochemical properties and can be separated on a standard achiral stationary phase, such as a C18 column. libretexts.orglibretexts.org

For Pentanoic acid, 2-hydroxy-3-oxo-, the carboxylic acid functional group can be reacted with a chiral amine, such as (R)-1-phenylethylamine, to form diastereomeric amides. libretexts.org Alternatively, the hydroxyl group could be esterified with a chiral acid. The choice of derivatizing agent is critical and should result in stable diastereomers with good chromatographic properties.

Table 2: Potential Chiral Derivatization Agents for Pentanoic acid, 2-hydroxy-3-oxo-

| Derivatizing Agent | Functional Group Targeted | Resulting Diastereomer |

|---|---|---|

| (R)-1-Phenylethylamine libretexts.org | Carboxylic acid | Diastereomeric amides |

| O-(+)-Menthyl-N,N'-diisopropylisourea | Carboxylic acid | Diastereomeric esters |

It is important to note that derivatization adds extra steps to the sample preparation and requires a chiral reagent of high enantiomeric purity.

Solid-Phase Extraction (SPE) in Sample Preparation for Pentanoic acid, 2-hydroxy-3-oxo- Analysis

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the selective extraction and concentration of analytes from complex matrices prior to chromatographic analysis. For the analysis of Pentanoic acid, 2-hydroxy-3-oxo- from biological fluids or environmental samples, SPE is an essential step to remove interfering substances and improve the sensitivity and robustness of the analytical method.

Given the acidic nature of Pentanoic acid, 2-hydroxy-3-oxo-, anion exchange SPE cartridges are a suitable choice. Strong Anion Exchange (SAX) or aminopropyl-functionalized silica (B1680970) cartridges can be employed to retain the deprotonated carboxylic acid. copernicus.orgchrom-china.comresearchgate.netchromforum.org

The general procedure for SPE involves four steps:

Conditioning: The SPE sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with water or a buffer at a specific pH.

Loading: The sample, with its pH adjusted to be at least two units above the pKa of the analyte to ensure it is in its anionic form, is passed through the cartridge.

Washing: The cartridge is washed with a weak solvent to remove unretained matrix components.

Elution: The analyte of interest is eluted from the sorbent using a solvent that disrupts the interaction, such as a low pH solution or a high ionic strength buffer.

Table 3: Illustrative SPE Protocol for the Extraction of Pentanoic acid, 2-hydroxy-3-oxo-

| Step | Reagent/Solvent | Purpose |

|---|---|---|

| Sorbent | Strong Anion Exchange (SAX) or Aminopropyl | Retention of the anionic analyte. |

| Conditioning | 1. Methanol (3 mL)2. Deionized Water (3 mL) | To activate the sorbent and ensure proper interaction. |

| Sample Loading | Sample adjusted to pH ~5-6 | To ensure the carboxylic acid is deprotonated and retained. |

| Washing | 1. Deionized Water (3 mL)2. Methanol (1 mL) | To remove salts and non-polar interferences. |

| Elution | 2% Formic acid in Methanol (2 mL) | To neutralize the analyte and elute it from the sorbent. |

Reversed-phase SPE could also be considered, particularly if the sample matrix is highly aqueous. In this case, a C18 sorbent would retain the compound based on its hydrophobicity. The sample would be loaded under acidic conditions to ensure the compound is in its neutral form, and elution would be performed with an organic solvent.

Theoretical and Computational Investigations of Pentanoic Acid, 2 Hydroxy 3 Oxo

Quantum Chemical Calculations of Electronic Structure and Energetics of Pentanoic acid, 2-hydroxy-3-oxo-

Detailed quantum chemical calculations are essential for understanding the fundamental properties of a molecule. Such studies for Pentanoic acid, 2-hydroxy-3-oxo- would provide valuable insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Conformational Preferences and Tautomeric Forms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Pentanoic acid, 2-hydroxy-3-oxo-, DFT studies would be instrumental in determining the most stable three-dimensional arrangements of its atoms (conformational preferences). Furthermore, this compound can exist in different isomeric forms that can interconvert, known as tautomers. DFT calculations would help in quantifying the relative energies of these tautomers and the energy barriers for their interconversion, thus predicting their relative populations at equilibrium.

Ab Initio Methods for Reaction Pathway Elucidation of Pentanoic acid, 2-hydroxy-3-oxo-

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These highly accurate calculations would be crucial for mapping out the potential energy surfaces of chemical reactions involving Pentanoic acid, 2-hydroxy-3-oxo-. This would allow for the elucidation of detailed reaction mechanisms, including the identification of transition states and the calculation of activation energies for its formation and degradation pathways.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions of Pentanoic acid, 2-hydroxy-3-oxo-

While quantum chemical calculations are excellent for studying molecules in isolation, the behavior of Pentanoic acid, 2-hydroxy-3-oxo- in a biological or chemical system would be heavily influenced by its surroundings. Molecular dynamics (MD) simulations could model the interactions of this compound with solvent molecules, such as water, and other solutes. These simulations would provide a dynamic picture of how the solvent affects the compound's conformation and reactivity, and how it forms intermolecular interactions like hydrogen bonds, which are critical for its behavior in solution.

Cheminformatics Approaches for Structure-Reactivity Relationships of Pentanoic acid, 2-hydroxy-3-oxo- Analogues

Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry. By analyzing a dataset of compounds structurally related to Pentanoic acid, 2-hydroxy-3-oxo- (its analogues), cheminformatics methods could be used to develop quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) models. These models would correlate specific structural features with chemical reactivity or other properties, enabling the prediction of the behavior of new, unstudied analogues.

Computational Design and Prediction of Novel Pentanoic acid, 2-hydroxy-3-oxo- Derivatives

Building upon the insights gained from the aforementioned computational methods, it would be possible to engage in the computational design of novel derivatives of Pentanoic acid, 2-hydroxy-3-oxo-. By systematically modifying the chemical structure of the parent compound in silico and using computational tools to predict the properties of these new molecules, researchers could identify derivatives with enhanced stability, specific reactivity, or other desirable characteristics for various applications. This approach can significantly accelerate the discovery and development of new chemical entities.

Biochemical Roles and Metabolic Pathways of Pentanoic Acid, 2 Hydroxy 3 Oxo in Non Human Biological Systems

Pentanoic acid, 2-hydroxy-3-oxo- as an Intermediate in Microbial Metabolism

There is currently no direct scientific evidence to definitively characterize Pentanoic acid, 2-hydroxy-3-oxo- as a standard intermediate in the metabolic pathways of specific microorganisms.

Detailed biosynthetic pathways and specific precursor molecules leading to the formation of Pentanoic acid, 2-hydroxy-3-oxo- in microorganisms have not been elucidated in the available scientific literature.

Specific enzymatic transformations involving Pentanoic acid, 2-hydroxy-3-oxo- within microbial systems have not been characterized. While general enzymatic reactions such as α-hydroxy-β-keto acid rearrangement and decarboxylation are known to occur with similar structures, their specific action on this compound is not documented. rsc.org

Catabolic and Degradation Pathways of Pentanoic acid, 2-hydroxy-3-oxo- in Environmental and Biological Contexts

Information regarding the catabolic and degradation pathways of Pentanoic acid, 2-hydroxy-3-oxo- in environmental or other non-human biological contexts is not available in the current body of scientific research.

Enzymatic Systems Interacting with Pentanoic acid, 2-hydroxy-3-oxo-

Specific enzymatic systems that utilize Pentanoic acid, 2-hydroxy-3-oxo- as a substrate have not been identified or characterized.

There is no available research that characterizes specific hydrolases, oxidoreductases, or other enzymes that act on Pentanoic acid, 2-hydroxy-3-oxo-.

Due to the lack of identified enzymes that interact with Pentanoic acid, 2-hydroxy-3-oxo-, there are no kinetic or mechanistic studies on its enzyme-substrate interactions.

Role of Pentanoic acid, 2-hydroxy-3-oxo- Derivatives in Cellular Models and Non-Human Animal Systems

The focus of research on 5-(4-Hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-Methoxy-1H-indol-3-yl)-ethyl]-amide has been to understand its mechanistic impact on cellular and animal models that replicate aspects of Alzheimer's disease pathology. These studies provide insights into how the compound interacts with biological systems at a molecular level, independent of its potential therapeutic effectiveness.

Effects on Oxidative Stress and Protein Aggregation in In Vitro Cellular Systems

In vitro studies utilizing the MC65 neuroblastoma cell line, a cellular model for Alzheimer's disease, have been instrumental in elucidating the effects of 5-(4-Hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-Methoxy-1H-indol-3-yl)-ethyl]-amide on oxidative stress and the formation of amyloid-β (Aβ) oligomers. nih.govnih.gov

This hybrid compound has demonstrated significant antioxidative properties. nih.govacs.org Mechanistic studies suggest that these antioxidant effects are closely linked to its neuroprotective capabilities in MC65 cells. nih.govnih.gov The compound is thought to interfere with the interactions of Aβ oligomers within the mitochondria, a primary site of cellular oxidative stress. nih.govnih.gov

Furthermore, investigations have shown that this derivative has a moderate inhibitory effect on the production of Aβ oligomers in MC65 cells. nih.govacs.org However, it does not appear to affect the aggregation of Aβ species into fibrils. nih.govacs.org

Table 1: Effects of 5-(4-Hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-Methoxy-1H-indol-3-yl)-ethyl]-amide on Oxidative Stress and Aβ Oligomer Production in MC65 Cells

| Parameter | Effect | Concentration | Source(s) |

| Neuroprotection (EC50) | Significant neuroprotection | 27.60 ± 9.4 nM | nih.govacs.org |

| Aβ Oligomer Production | Moderate inhibition | Not specified | nih.govacs.org |

| Aβ Species Aggregation | No significant effect | Not specified | nih.govacs.org |

| Antioxidative Properties | Significant | Not specified | nih.govacs.org |

Modulation of Biochemical Markers in Animal Models of Disease (e.g., APP/PS1 mouse model)

The in vivo effects of 5-(4-Hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-Methoxy-1H-indol-3-yl)-ethyl]-amide have been investigated in the APP/PS1 transgenic mouse model of Alzheimer's disease. nih.gov These studies reveal that the compound can modulate key biochemical markers associated with the disease's pathology.

Oral administration of the compound to APP/PS1 mice resulted in a significant decrease in the accumulation of Aβ in both the hippocampus and cortex. nih.gov In addition to its impact on amyloid pathology, the derivative was also found to reduce inflammatory responses and oxidative stress within the brain tissue of these animals. nih.gov

Further mechanistic insights from these animal model studies show that the compound can improve synaptic dysfunction. This is evidenced by the increased expression of synaptic marker proteins, namely PSD95 and synaptophysin, suggesting a protective effect on synaptic degeneration. nih.gov Moreover, the compound was observed to significantly increase the expression levels of mitochondrial electron transport chain complexes I, II, and IV in the brains of APP/PS1 mice, indicating a potential role in restoring mitochondrial function. nih.gov

Table 2: Modulation of Biochemical Markers by 5-(4-Hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-Methoxy-1H-indol-3-yl)-ethyl]-amide in APP/PS1 Mice

| Biochemical Marker | Brain Region | Observed Effect | Source(s) |

| Aβ Accumulation | Hippocampus and Cortex | Significantly decreased | nih.gov |

| Inflammatory Response | Brain Tissue | Reduced | nih.gov |

| Oxidative Stress | Brain Tissue | Reduced | nih.gov |

| PSD95 Expression | Brain Tissue | Significantly improved | nih.gov |

| Synaptophysin Expression | Brain Tissue | Significantly improved | nih.gov |

| Mitochondrial Complex I, II, IV Expression | Brain Tissue | Significantly increased | nih.gov |

Applications of Pentanoic Acid, 2 Hydroxy 3 Oxo in Advanced Organic Synthesis and Materials Science

Pentanoic acid, 2-hydroxy-3-oxo- as a Chiral Building Block in Asymmetric Synthesis

The presence of a chiral center at the C2 position, along with adjacent keto and carboxyl functionalities, positions Pentanoic acid, 2-hydroxy-3-oxo- as a valuable chiral synthon in asymmetric synthesis. Chiral building blocks are essential for the synthesis of enantiomerically pure compounds, a critical requirement in many areas of chemistry. nih.gov The α-hydroxy-β-keto acid motif is a key structural feature that allows for the stereocontrolled synthesis of more complex chiral molecules.

The asymmetric reduction of the ketone at the C3 position or the derivatization of the hydroxyl and carboxyl groups can lead to a variety of chiral intermediates. For instance, processes like asymmetric transfer hydrogenation have been successfully applied to related α-amido-β-keto esters to produce anti-β-hydroxy-α-amido esters with high diastereoselectivity and enantioselectivity. nih.gov Similarly, the asymmetric hydrogenation of β-keto esters is a well-established method for producing enantiomerically pure β-hydroxy esters. rsc.orgacs.org These methodologies highlight the potential of the β-keto acid moiety within Pentanoic acid, 2-hydroxy-3-oxo- to be transformed into stereochemically defined structures.

The synthesis of stereoisomers of related compounds, such as methyl 2-hydroxy-3-methylpentanoate, has been achieved starting from chiral amino acids like isoleucine, demonstrating the utility of natural chiral pools in accessing specific stereoisomers of such building blocks. researchgate.net The development of efficient synthetic routes to enantiomerically enriched α-hydroxy ketones is a significant focus in the fine chemicals industry, as these compounds are valuable precursors to other important structures like amino alcohols and diols. acs.org

Table 1: Potential Asymmetric Transformations of Pentanoic acid, 2-hydroxy-3-oxo-

| Reaction Type | Reagents/Catalysts | Potential Chiral Product |

| Asymmetric Hydrogenation | Chiral Ruthenium or Rhodium catalysts | Enantiomerically pure 2,3-dihydroxypentanoic acid derivatives |

| Enantioselective Reduction | Chiral boranes, enzymes (ketoreductases) | Enantiomerically pure 2,3-dihydroxypentanoic acid derivatives |

| Stereoselective Aldol (B89426) Reaction | Chiral catalysts, enolate formation | Chiral adducts with new stereocenters |

| Dynamic Kinetic Resolution | Hydrolases (lipases) with in situ racemization | Enantiomerically pure ester derivatives |

Development of Novel Reagents and Catalysts Derived from Pentanoic acid, 2-hydroxy-3-oxo-

While direct research into reagents and catalysts derived from Pentanoic acid, 2-hydroxy-3-oxo- is limited, its functional groups offer significant potential for the development of new chemical tools. The carboxylic acid, hydroxyl, and ketone moieties can be chemically modified to create novel ligands for metal-catalyzed reactions or to develop new organocatalysts.

For example, the hydroxyl and carboxylic acid groups can be used to chelate metal ions, making derivatives of Pentanoic acid, 2-hydroxy-3-oxo- potential chiral ligands for asymmetric catalysis. The synthesis of chiral Brønsted acids, which are powerful catalysts in a variety of asymmetric transformations, often involves the incorporation of chiral backbones with acidic functional groups. frontiersin.org Derivatives of Pentanoic acid, 2-hydroxy-3-oxo- could potentially be used to create such catalysts.

Additionally, the ketone functionality could be converted into an imine, which can then be used in asymmetric catalysis. The development of N-heterocyclic carbene (NHC) catalysts, another important class of organocatalysts, often involves complex heterocyclic precursors. frontiersin.org While a multi-step synthesis would be required, the functionalities of Pentanoic acid, 2-hydroxy-3-oxo- could serve as a starting point for the construction of such precursors.

Role of Pentanoic acid, 2-hydroxy-3-oxo- and its Derivatives in Polymer Chemistry and Bio-based Materials

The presence of both a hydroxyl and a carboxylic acid group makes Pentanoic acid, 2-hydroxy-3-oxo- a potential monomer for the synthesis of novel polyesters. Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by microorganisms, and there is significant interest in developing synthetic routes to new types of PHAs with tailored properties. google.comnih.govresearchgate.net The homopolymer of a related compound, 3-hydroxypentanoic acid, has been produced through bacterial conversion and is noted for its biodegradability and favorable thermal properties. google.com

The synthesis of polyesters from monomers containing multiple functional groups can lead to polymers with unique characteristics. For example, polyesters based on tartaric acid derivatives have been synthesized to create materials with pendant hydroxyl groups, which can be further modified. researchgate.net Similarly, the ketone group in Pentanoic acid, 2-hydroxy-3-oxo- could be retained in the polymer backbone, offering a site for post-polymerization modification to introduce new functionalities or for cross-linking to enhance the material's mechanical properties.

The development of bio-based polymers is a critical area of research aimed at reducing reliance on fossil fuels. researchgate.net As α-keto acids can be derived from biomass sources, there is potential for Pentanoic acid, 2-hydroxy-3-oxo- to be produced from renewable feedstocks, making it an attractive candidate for the synthesis of sustainable polymers. mdpi.com

Table 2: Potential Polymerization and Material Applications

| Polymer Type | Monomer(s) | Potential Properties |

| Homopolyester | Pentanoic acid, 2-hydroxy-3-oxo- | Biodegradable, functionalized with ketone groups |

| Copolyester | Pentanoic acid, 2-hydroxy-3-oxo- and other diols/diacids | Tunable thermal and mechanical properties |

| Functionalized Polymer | Post-polymerization modification of the ketone group | Cross-linkable, tunable hydrophilicity |

| Bio-based Material | Derived from renewable feedstocks | Sustainable alternative to petroleum-based plastics |

Applications in Fine Chemical and Agrochemical Synthesis (excluding direct product applications for human/animal health)

Derivatives of Pentanoic acid, 2-hydroxy-3-oxo- have shown significant promise in the synthesis of fine chemicals, particularly in the agrochemical sector. Carboxylic acid derivatives are found in a wide range of biologically active compounds, including many commercial herbicides. nih.gov The structural features of Pentanoic acid, 2-hydroxy-3-oxo- make it an attractive scaffold for the development of new crop protection agents.

Recent research has identified novel herbicides based on complex carboxylic acid structures. For example, a series of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives have been synthesized and shown to exhibit potent herbicidal activity. nih.gov These compounds act by inhibiting key enzymes in the metabolic pathways of weeds. The structure-activity relationship studies in this area have shown that the carboxylic ester derivatives often exhibit higher herbicidal activity than the free acids or amides. nih.gov

Furthermore, aryloxyacetic acid derivatives are known to be effective herbicides that target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). beilstein-journals.org The core structure of Pentanoic acid, 2-hydroxy-3-oxo- can be chemically modified to incorporate aryloxy moieties, suggesting its potential as a precursor for a new class of HPPD inhibitors. The development of new herbicides is crucial for managing weed resistance and ensuring food security, and the versatile chemistry of Pentanoic acid, 2-hydroxy-3-oxo- and its derivatives offers a promising avenue for the discovery of novel active ingredients.

Future Directions and Emerging Research Avenues for Pentanoic Acid, 2 Hydroxy 3 Oxo

Integration of Artificial Intelligence and Machine Learning in Predicting Pentanoic acid, 2-hydroxy-3-oxo- Reactivity and Synthesis

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of Pentanoic acid, 2-hydroxy-3-oxo-. These computational tools can accelerate the discovery of novel synthesis routes and predict the compound's reactivity with unprecedented accuracy.

Retrosynthesis and Reaction Prediction: AI-driven retrosynthesis models can analyze the structure of Pentanoic acid, 2-hydroxy-3-oxo- and propose multiple synthetic pathways, breaking it down into simpler, commercially available starting materials. Furthermore, forward-reaction prediction models can assess the likely outcomes and yields of proposed reactions, identifying potential side products and helping chemists prioritize the most promising synthetic strategies. This reduces the need for extensive trial-and-error experimentation.

Reactivity and Property Prediction: ML models can be trained on large datasets of known α-hydroxy ketones to predict the reactivity of the hydroxyl and keto groups and the acidity of the carboxylic acid in Pentanoic acid, 2-hydroxy-3-oxo- under various conditions. This includes predicting its stability, susceptibility to oxidation or reduction, and potential for rearrangement.

Optimization of Reaction Conditions: AI algorithms can optimize reaction parameters such as temperature, solvent, catalyst, and reaction time to maximize yield and purity. By analyzing data from a limited number of experiments, these models can navigate the complex parameter space to find the optimal conditions far more efficiently than traditional methods.

Table 1: Applications of AI/ML in Pentanoic acid, 2-hydroxy-3-oxo- Research

| AI/ML Application | Description | Potential Impact |

| Retrosynthesis Planning | Proposing efficient synthetic routes from available precursors. | Faster discovery of novel and cost-effective synthesis methods. |

| Forward Prediction | Predicting reaction outcomes, yields, and potential byproducts. | Reduced experimental failures and resource optimization. |

| Reactivity Mapping | Predicting the reactivity of functional groups under various conditions. | Enhanced understanding of chemical behavior and stability. |

| Condition Optimization | Identifying optimal reaction parameters for yield and purity. | Improved process efficiency and scalability. |

Exploration of Novel Biocatalysts and Engineered Enzymes for Sustainable Production and Transformation of Pentanoic acid, 2-hydroxy-3-oxo-

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Future research will focus on discovering and engineering enzymes for the sustainable production and modification of Pentanoic acid, 2-hydroxy-3-oxo-.

Thiamine (B1217682) Diphosphate (B83284) (ThDP)-Dependent Lyases: These enzymes are known to catalyze the formation of α-hydroxy ketones through the carboligation of aldehydes. nih.govresearchgate.net Future work will involve screening for novel ThDP-lyases from diverse microbial sources or engineering known lyases to accept specific substrates that would lead to the synthesis of Pentanoic acid, 2-hydroxy-3-oxo- with high enantioselectivity. nih.gov

Redox Enzymes: The synthesis of α-hydroxy ketones can be achieved through the selective reduction of 1,2-diketones or the selective oxidation of vicinal diols using oxidoreductases. nih.gov Directed evolution and protein engineering can be used to create highly specific ketoreductases or alcohol dehydrogenases tailored for the production of a specific stereoisomer of Pentanoic acid, 2-hydroxy-3-oxo-.

Engineered Metabolic Pathways: Whole-cell biocatalysis, where an entire metabolic pathway is engineered within a microorganism like E. coli or Saccharomyces cerevisiae, represents a promising avenue for de novo production from simple carbon sources like glucose. This involves assembling a synthetic pathway of heterologous and/or native enzymes to convert central metabolites into the target molecule.

Development of Advanced In Situ Spectroscopic Techniques for Monitoring Pentanoic acid, 2-hydroxy-3-oxo- Reactions

Real-time monitoring of chemical reactions provides crucial data for understanding reaction mechanisms, kinetics, and for process optimization. The implementation of Process Analytical Technology (PAT) is key to achieving this. mt.comacs.orgrsc.orgmt.comrsc.org Future research will leverage advanced in situ spectroscopic techniques to study the synthesis and transformations of Pentanoic acid, 2-hydroxy-3-oxo-.

FTIR and Raman Spectroscopy: In situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the real-time concentration changes of reactants, intermediates, and products by tracking the characteristic vibrational frequencies of the functional groups (C=O, O-H, C-O) involved. rsc.orgamericanpharmaceuticalreview.com This allows for precise determination of reaction endpoints and kinetic profiling.

Mass Spectrometry (MS): Online mass spectrometry techniques can be coupled with reaction vessels to provide real-time analysis of the reaction mixture's composition. rsc.orghidenanalytical.comacs.org This is particularly useful for identifying transient intermediates and byproducts, offering deep mechanistic insights. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR spectroscopy is an emerging PAT tool that allows for the continuous, non-invasive monitoring of reactions in real-time, providing detailed structural information on all species in solution. rsc.org

Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Application for Pentanoic acid, 2-hydroxy-3-oxo- |

| FTIR Spectroscopy | Functional group concentrations, reaction kinetics. | Monitoring carbonyl and hydroxyl group transformations. |

| Raman Spectroscopy | Molecular structure, reaction progress, polymorphism. | Complementary to FTIR, especially in aqueous media. |

| Mass Spectrometry | Molecular weight, identification of intermediates/byproducts. | Elucidating reaction mechanisms and impurity profiles. |

| NMR Spectroscopy | Detailed structural information, quantification of species. | Unambiguous identification and quantification in complex mixtures. |

Expanding the Chemical Space of Pentanoic acid, 2-hydroxy-3-oxo- Analogues for Diverse Synthetic Utilities

The structural motif of Pentanoic acid, 2-hydroxy-3-oxo- serves as a versatile scaffold for the synthesis of a wide range of analogues with potential applications in medicinal chemistry and materials science. researchgate.net Future efforts will focus on systematically modifying its structure to explore new chemical space.

Derivatization of Functional Groups: The carboxylic acid, hydroxyl group, and ketone can be readily modified. The acid can be converted to esters, amides, or acid halides. The hydroxyl and keto groups can undergo various reactions such as oxidation, reduction, or conversion to other functional groups, leading to diverse products like α-keto esters, vicinal diols, or α-amino ketones. rsc.org

Carbon Skeleton Modification: The five-carbon chain can be extended, shortened, or functionalized with various substituents (e.g., alkyl, aryl, halogen groups). This can be achieved through reactions at the α- or γ-positions, creating a library of novel compounds.

Stereodivergent Synthesis: Developing catalytic methods to selectively produce all possible stereoisomers of Pentanoic acid, 2-hydroxy-3-oxo- analogues is a key goal. This will allow for the exploration of how stereochemistry influences biological activity or material properties. The development of methods for synthesizing α-hydroxy/keto-β-amino acid analogues highlights a promising direction for creating structurally complex and valuable molecules. acs.org

Unveiling Undiscovered Biochemical Roles of Pentanoic acid, 2-hydroxy-3-oxo- in understudied biological systems

While the specific biological roles of Pentanoic acid, 2-hydroxy-3-oxo- are not well-defined, its structure suggests potential involvement in various metabolic processes. Future research will aim to identify and characterize its presence and function in biological systems.

Metabolomic Screening: Advanced analytical techniques, such as high-resolution mass spectrometry and NMR, can be used to screen for the presence of Pentanoic acid, 2-hydroxy-3-oxo- in various biological samples (e.g., microorganisms, plants, animal tissues). Its identification could point to novel metabolic pathways.

Investigation as a Metabolic Intermediate: The related compound, 3-oxopentanoic acid, is a 5-carbon ketone body produced from the metabolism of odd-carbon fatty acids. wikipedia.orgnih.gov Research could investigate whether Pentanoic acid, 2-hydroxy-3-oxo- is an intermediate in fatty acid or amino acid metabolism, potentially arising from the oxidation of 2-hydroxypentanoic acid or the hydroxylation of 3-oxopentanoic acid.

Receptor-Ligand Interactions: Hydroxy-carboxylic acids (HCAs) like 3-hydroxy-butyric acid are known to act as signaling molecules by activating specific G protein-coupled receptors. nih.gov Future studies could explore whether Pentanoic acid, 2-hydroxy-3-oxo- or its reduced derivatives can interact with HCA receptors or other cellular targets, thereby regulating metabolic or inflammatory processes. nih.gov The instability of α-hydroxy-β-keto acids, which can undergo rearrangement and decarboxylation, is a critical factor that may play a role in their biological activity and regulation. rsc.org

Q & A

Basic Question: How can researchers optimize the synthesis of 2-hydroxy-3-oxo-pentanoic acid derivatives for improved yield and purity?

Methodological Answer:

Synthesis optimization requires systematic evaluation of reaction parameters. Key factors include:

- Catalyst selection : Test transition-metal catalysts (e.g., Pd, Cu) or enzymatic catalysts for stereoselective control .

- Solvent effects : Compare polar aprotic solvents (e.g., DMF, DMSO) with non-polar solvents to assess reaction kinetics and byproduct formation .

- Temperature gradients : Use factorial design experiments to identify optimal temperature ranges (e.g., 25–80°C) and minimize thermal decomposition .

- Purification : Employ preparative HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to isolate target compounds .

Advanced Question: What mechanistic insights can guide the understanding of keto-enol tautomerism in 2-hydroxy-3-oxo-pentanoic acid?

Methodological Answer:

Mechanistic studies should integrate:

- Kinetic isotope effects (KIE) : Use deuterated analogs to probe hydrogen transfer steps in tautomeric equilibria .

- Computational modeling : Apply density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to map energy barriers and transition states .

- In-situ spectroscopy : Monitor tautomerization in real time via FT-IR (e.g., carbonyl and hydroxyl stretches) or NMR (¹H and ¹³C) under varying pH conditions .

Basic Question: What analytical techniques are most reliable for characterizing 2-hydroxy-3-oxo-pentanoic acid and its derivatives?

Methodological Answer:

Characterization requires multi-modal validation:

- NMR spectroscopy : Assign stereochemistry using 2D COSY and NOESY for proton-proton coupling and spatial correlations .

- Mass spectrometry : Employ high-resolution LC-ESI-TOF/MS to confirm molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray crystallography : Resolve crystal structures to validate bond angles and intermolecular interactions .

Advanced Question: How do structural modifications (e.g., fluorination) influence the stability and reactivity of 2-hydroxy-3-oxo-pentanoic acid analogs?

Methodological Answer:

Systematic structure-activity relationship (SAR) studies are critical:

- Thermogravimetric analysis (TGA) : Quantify thermal stability under nitrogen atmosphere (10°C/min) to compare decomposition profiles .

- Electrochemical profiling : Use cyclic voltammetry to assess redox behavior and electron-withdrawing/donating effects of substituents .

- Hydrogen bonding analysis : Compare IR spectra to correlate substituent effects with intramolecular hydrogen bond strengths .

Basic Question: What strategies are effective for isolating 2-hydroxy-3-oxo-pentanoic acid from complex reaction mixtures?

Methodological Answer:

Isolation protocols depend on physicochemical properties:

- Liquid-liquid extraction : Partition between ethyl acetate and water (pH-adjusted to 2–3) to exploit solubility differences .

- Crystallization : Screen solvent systems (e.g., ethanol/water) and cooling rates to optimize crystal purity and morphology .

- Chromatography : Use reverse-phase flash chromatography with isocratic elution (e.g., 70:30 hexane/ethyl acetate) for intermediates .

Advanced Question: How can researchers design catalytic systems for enantioselective synthesis of 2-hydroxy-3-oxo-pentanoic acid derivatives?

Methodological Answer:

Enantioselective catalysis demands:

- Chiral ligand screening : Test bisoxazoline or phosphine ligands with metal catalysts (e.g., Ru, Ir) to enhance enantiomeric excess (ee) .

- Kinetic resolution : Monitor reaction progress via chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and calculate ee .

- Surface-sensitive techniques : Use XPS or TEM to characterize catalyst morphology and active-site distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.